(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine
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Overview
Description
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a biphenyl group and a butyl-substituted phenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of 4-butylaniline with 4-biphenylcarboxaldehyde under acidic or basic conditions to form the imine linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile or amide.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The biphenyl and butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted biphenyl or butylphenyl derivatives.
Scientific Research Applications
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-methylphenyl)methanimine
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-ethylphenyl)methanimine
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-propylphenyl)methanimine
Uniqueness
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity
Properties
CAS No. |
36387-41-4 |
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Molecular Formula |
C23H23N |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C23H23N/c1-2-3-7-19-12-16-23(17-13-19)24-18-20-10-14-22(15-11-20)21-8-5-4-6-9-21/h4-6,8-18H,2-3,7H2,1H3 |
InChI Key |
KKTKXQHCEVKWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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